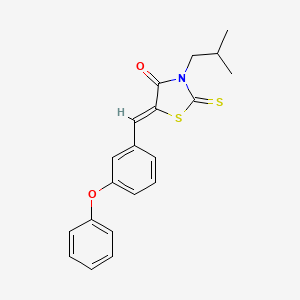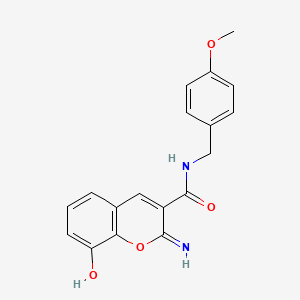
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
描述
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.
作用机制
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which play a key role in regulating gene expression and chromatin remodeling. By inhibiting HDAC activity, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide can increase the acetylation of histone proteins, which in turn can lead to changes in gene expression and neuronal plasticity.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models, including increased levels of BDNF, increased expression of genes involved in synaptic plasticity, and reduced levels of stress hormones such as corticosterone. These effects are thought to underlie the therapeutic potential of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in various neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression and neuronal plasticity. However, one limitation of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its relatively short half-life, which can make dosing and administration more challenging in animal models and clinical trials.
未来方向
There are a number of potential future directions for research on 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, including:
1. Further exploration of its therapeutic potential in addiction, depression, and anxiety.
2. Investigation of its effects on other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
3. Development of more potent and selective HDAC inhibitors based on the structure of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide.
4. Investigation of the mechanisms underlying the effects of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide on gene expression and neuronal plasticity.
5. Development of alternative dosing and administration strategies to overcome the limitations of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide's short half-life.
In conclusion, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and to develop more effective dosing and administration strategies.
科学研究应用
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety. In addiction research, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and alcohol addiction. In depression and anxiety research, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
属性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O2/c1-17(11-12-18-7-3-2-4-8-18)25-22(27)19-13-15-26(16-14-19)23(28)20-9-5-6-10-21(20)24/h2-10,17,19H,11-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUFPKRKHXAQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4845615.png)
![N-(2,3-dimethylphenyl)-N'-[1-(4-ethylphenyl)ethyl]thiourea](/img/structure/B4845618.png)
![methyl 4-[({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4845629.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4845636.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4845637.png)


![4-[(2,4-dichlorophenoxy)acetyl]thiomorpholine](/img/structure/B4845659.png)
![2-[({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4845678.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4845686.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4845692.png)


![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4845710.png)